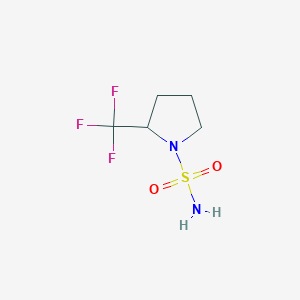![molecular formula C64H54N4 B13104884 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple aromatic amine groups, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with aromatic amines under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product. Solvents like toluene or dimethylformamide (DMF) are used to dissolve the reactants and maintain the reaction environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
化学反応の分析
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups, iron or aluminum chloride
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds .
科学的研究の応用
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism by which N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction cascades and metabolic processes .
類似化合物との比較
Similar Compounds
Methyl benzoate: Known for its use as a fumigant and its toxicity against insect pests.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with applications in surfactants and as a greenhouse gas absorber.
1-(4-Fluorophenyl)piperazine: Used in various chemical syntheses and as a research chemical.
Uniqueness
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) stands out due to its complex structure and the presence of multiple aromatic amine groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
特性
分子式 |
C64H54N4 |
|---|---|
分子量 |
879.1 g/mol |
IUPAC名 |
1-N-[4-[4-(N-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C64H54N4/c1-47-15-27-55(28-16-47)67(56-29-17-48(2)18-30-56)63-43-39-61(40-44-63)65(53-11-7-5-8-12-53)59-35-23-51(24-36-59)52-25-37-60(38-26-52)66(54-13-9-6-10-14-54)62-41-45-64(46-42-62)68(57-31-19-49(3)20-32-57)58-33-21-50(4)22-34-58/h5-46H,1-4H3 |
InChIキー |
QXCKMOVFNOVRKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


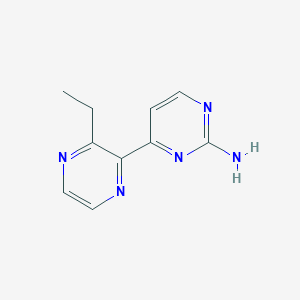

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
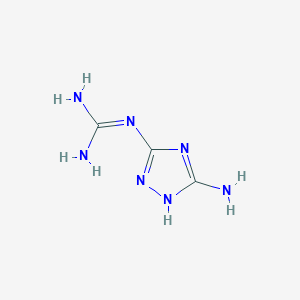
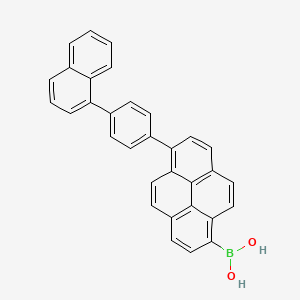

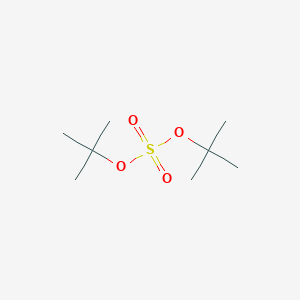
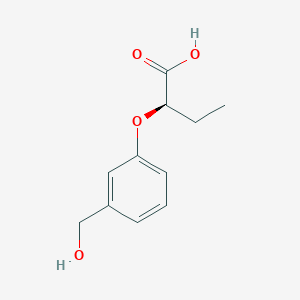


![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
